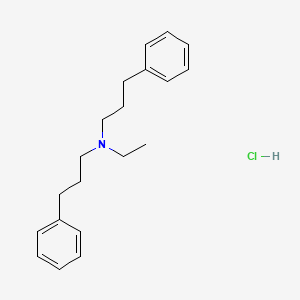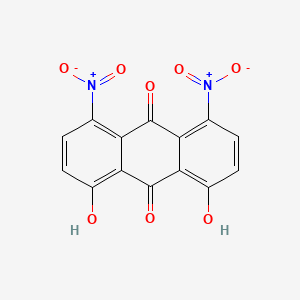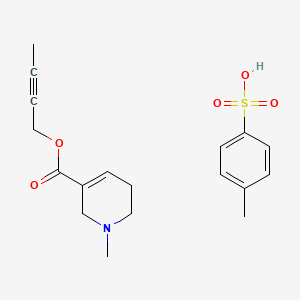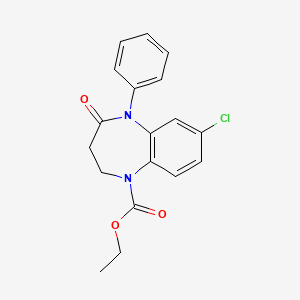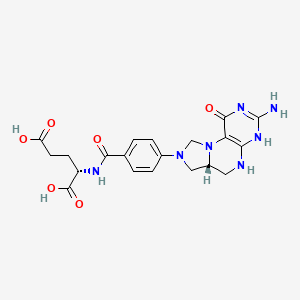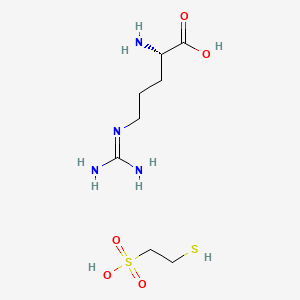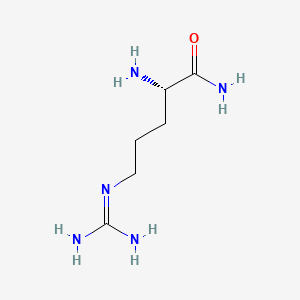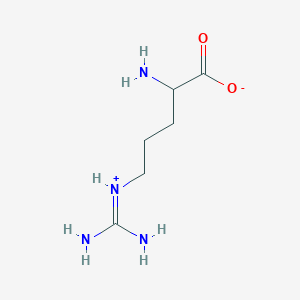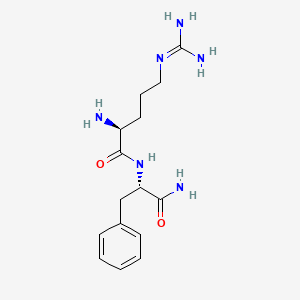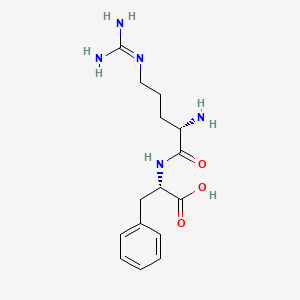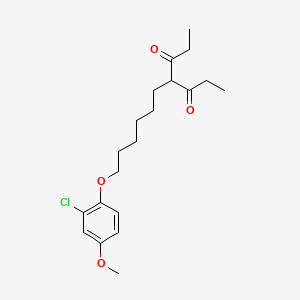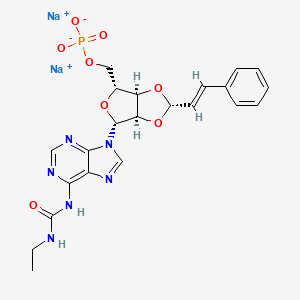
Avagacestat
Vue d'ensemble
Description
Applications De Recherche Scientifique
Safety and Hazards
Orientations Futures
While broad γ-secretase inhibitors like Avagacestat were found to be ineffective, researchers are focusing on developing γ-secretase modulators, which aim to only tweak the enzyme’s processing of APP while sparing its relationship with other substrates . The data from the this compound trial is being used to aid in the design of future trials .
Mécanisme D'action
Avagacestat exerts its effects by selectively inhibiting γ-secretase, an enzyme complex responsible for the cleavage of amyloid precursor protein (APP) to produce Aβ peptides . By inhibiting γ-secretase, this compound reduces the production of Aβ peptides, thereby potentially preventing the formation of amyloid plaques in the brain . The molecular targets involved include the γ-secretase complex and its substrates, APP and Notch .
Analyse Biochimique
Biochemical Properties
Avagacestat interacts with the γ-secretase complex, which is composed of four essential subunits: Presenilin (PS), Nicastrin (NCT), Anterior pharynx defective 1 (Aph-1), and Presenilin enhancer-2 (Pen-2) . This compound binds to the presenilin1 (PS1) subunit of the γ-secretase complex .
Cellular Effects
This compound influences cell function by reducing the production of Aβ peptides . This can impact cell signaling pathways and gene expression related to Alzheimer’s Disease. It should be noted that this compound has been associated with increases in nonmelanoma skin cancer and nonprogressive, reversible renal tubule effects .
Molecular Mechanism
This compound exerts its effects at the molecular level by inhibiting the γ-secretase complex, thereby reducing the production of Aβ peptides . It binds to the PS1 subunit of the γ-secretase complex, potentially affecting the alignment of catalytic aspartate residues .
Temporal Effects in Laboratory Settings
Over time, this compound has been observed to reduce steady-state trough concentrations of CSF Aβ 1–38, Aβ 1–40, and Aβ 1–42 in a dose-dependent fashion over 28 days of daily dosing .
Dosage Effects in Animal Models
In animal models, doses of this compound greater than 50 mg/day have been observed to reduce Aβ levels, with no signs of potential Notch-related dose-limiting toxicities .
Metabolic Pathways
Its primary action is the inhibition of the γ-secretase complex, which plays a role in the amyloidogenic pathway of amyloid precursor protein (APP) processing .
Transport and Distribution
It is known to be rapidly absorbed and reaches a steady-state concentration by day 10 of daily dosing .
Subcellular Localization
Given its mechanism of action, it is likely to be localized in the cellular membrane where the γ-secretase complex resides .
Méthodes De Préparation
La synthèse de l'Avagacestat implique plusieurs étapes, notamment la préparation de composés intermédiaires et leurs réactions ultérieures pour former le produit final. La voie de synthèse implique généralement l'utilisation de la chimie des arylsulfonamides, où des conditions réactionnelles spécifiques telles que la température, les solvants et les catalyseurs sont soigneusement contrôlées pour obtenir le produit souhaité . Les méthodes de production industrielle peuvent impliquer une mise à l'échelle de ces réactions tout en garantissant la pureté et le rendement du composé .
Analyse Des Réactions Chimiques
L'Avagacestat subit diverses réactions chimiques, notamment :
Oxydation : Cette réaction implique l'ajout d'oxygène ou l'élimination d'hydrogène du composé.
Réduction : Cette réaction implique l'ajout d'hydrogène ou l'élimination d'oxygène du composé.
Substitution : Cette réaction implique le remplacement d'un atome ou d'un groupe d'atomes dans le composé par un autre atome ou groupe d'atomes.
Les réactifs et conditions courants utilisés dans ces réactions comprennent des agents oxydants comme le permanganate de potassium, des agents réducteurs comme l'hydrure de lithium et d'aluminium et des réactifs de substitution comme les halogènes . Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés .
Applications de la recherche scientifique
Industrie : Applications potentielles dans le développement de nouveaux agents thérapeutiques ciblant la γ-sécrétase.
Mécanisme d'action
L'this compound exerce ses effets en inhibant sélectivement la γ-sécrétase, un complexe enzymatique responsable du clivage de la protéine précurseur amyloïde (APP) pour produire des peptides Aβ . En inhibant la γ-sécrétase, l'this compound réduit la production de peptides Aβ, ce qui pourrait empêcher la formation de plaques amyloïdes dans le cerveau . Les cibles moléculaires impliquées comprennent le complexe γ-sécrétase et ses substrats, l'APP et Notch .
Comparaison Avec Des Composés Similaires
L'Avagacestat est unique en son genre dans son inhibition sélective de la γ-sécrétase, avec une plus grande sélectivité pour l'APP par rapport à Notch par rapport à d'autres composés similaires . Les composés similaires comprennent :
Semagacestat : Un autre inhibiteur de la γ-sécrétase qui réduit la production d'Aβ mais a été associé à des effets indésirables.
Begacestat : Un inhibiteur sélectif de la γ-sécrétase de type sulfonamide de thiophène.
La plus grande sélectivité de l'this compound pour l'APP par rapport à Notch en fait un candidat prometteur pour réduire les niveaux d'Aβ sans causer de toxicité importante liée à Notch .
Propriétés
IUPAC Name |
(2R)-2-[(4-chlorophenyl)sulfonyl-[[2-fluoro-4-(1,2,4-oxadiazol-3-yl)phenyl]methyl]amino]-5,5,5-trifluoropentanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClF4N4O4S/c21-14-3-5-15(6-4-14)34(31,32)29(17(18(26)30)7-8-20(23,24)25)10-13-2-1-12(9-16(13)22)19-27-11-33-28-19/h1-6,9,11,17H,7-8,10H2,(H2,26,30)/t17-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEAOPVUAMONVLA-QGZVFWFLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1S(=O)(=O)N(CC2=C(C=C(C=C2)C3=NOC=N3)F)C(CCC(F)(F)F)C(=O)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1S(=O)(=O)N(CC2=C(C=C(C=C2)C3=NOC=N3)F)[C@H](CCC(F)(F)F)C(=O)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClF4N4O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40150811 | |
| Record name | Avagacestat | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40150811 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
520.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1146699-66-2 | |
| Record name | Avagacestat [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1146699662 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Avagacestat | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11893 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Avagacestat | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40150811 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | AVAGACESTAT | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TQ44WWY45Q | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



